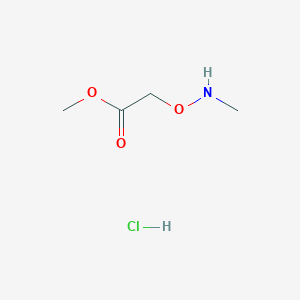
Methyl 2-((methylamino)oxy)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylamine is an organic compound with a formula of CH3NH2 . This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group . It is the simplest primary amine . Methylamine is sold as a solution in methanol, ethanol, tetrahydrofuran, or water, or as the anhydrous gas in pressurized metal containers .
Synthesis Analysis
Methylamine is industrially produced by the reaction of ammonia with methanol in the presence of a silicoaluminate catalyst. Dimethylamine and trimethylamine are co-produced; the reaction kinetics and reactant ratios determine the ratio of the three products .Molecular Structure Analysis
The molecular structure of methylamine consists of a single carbon atom bonded to three hydrogen atoms and one nitrogen atom. The nitrogen atom is further bonded to two hydrogen atoms .Chemical Reactions Analysis
Methylamine is a base; it readily donates the pair of electrons on its nitrogen atom and often acts as a nucleophile. It can undergo a wide variety of chemical reactions, including condensation with carbonyl compounds and alkylation .Physical And Chemical Properties Analysis
Methylamine is a colorless gas at room temperature with a strong, fishy odor. It has a molar mass of 31.058 g/mol, a density of 0.6562 g/cm3 at 25 °C, a melting point of -93.10 °C, and a boiling point of -6.6 to -6.0 °C .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research involving organic dyes and small-molecule inhibitors against protein-protein interactions, such as those between the SARS-CoV-2 spike protein and ACE2 receptor, highlights the potential antiviral applications of chemically similar compounds. Methylene blue, for example, has shown inhibitory activity against the SARS-CoV-2 spike protein's interaction with ACE2, suggesting that compounds with similar molecular features might also possess antiviral properties (Bojadzic, Alcázar, & Buchwald, 2021).
Chemical Synthesis and Characterization
The acetylation and methylation of homogalacturonans, a process involving the modification of polysaccharides, showcases the relevance of chemical synthesis techniques that could apply to Methyl 2-((methylamino)oxy)acetate hydrochloride. These modifications impact the physical and chemical properties of the materials, hinting at the compound's potential utility in modifying biopolymers or other materials for various applications (Renard & Jarvis, 1999).
Pharmacological Applications
Studies on compounds with structural similarities or related functional groups, such as thiosemicarbazides, triazoles, and Schiff bases, have been explored for their antihypertensive α-blocking activity. This indicates the potential of this compound in the development of new pharmacological agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Educational Applications in Chemistry
The use of indicators and demonstrations in educational settings to teach chemical concepts, such as acid-base reactions, could be another area where this compound finds application. The cognitive conflict strategy in teaching chemistry involves using demonstrations that challenge students' preconceptions, potentially including reactions of compounds like this compound (Baddock & Bucat, 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(methylaminooxy)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-5-8-3-4(6)7-2;/h5H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYERODLVZORRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOCC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B2711903.png)

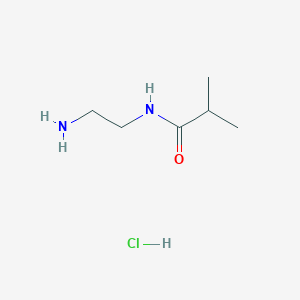
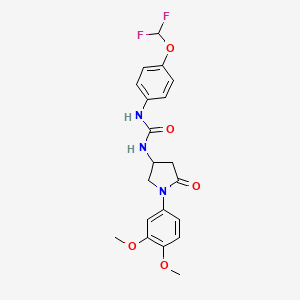
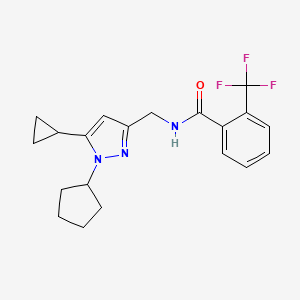
![methyl 2-{[1-(4-bromophenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate](/img/structure/B2711911.png)
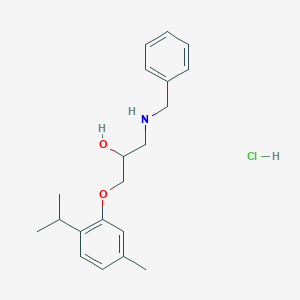
![2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2711916.png)



![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide](/img/structure/B2711924.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B2711926.png)